molecular formula C11H13Cl3N4O3 B11716826 N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea

N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea

Cat. No.: B11716826
M. Wt: 355.6 g/mol
InChI Key: KLSOBTYDYWNKQL-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea is a complex organic compound with a unique structure that includes trichloroethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,2-trichloroethylamine and 3-nitroaniline.

    Intermediate Formation: These starting materials undergo a series of reactions, including nucleophilic substitution and condensation reactions, to form the intermediate compounds.

    Final Product Formation: The final step involves the reaction of the intermediate with dimethylamine and urea under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include nitro derivatives with higher oxidation states.

    Reduction: Products include amino derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea exerts its effects involves interactions with specific molecular targets. The trichloroethyl group can interact with enzymes and proteins, potentially inhibiting their function. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N,N-dimethyl-N’-{2,2,2-trichloro-1-[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl}urea
  • N,N,N′,N′-tetraphenyl-1,4-phenylenediamine
  • 1,3,5-tris(diphenylamino)benzene

Uniqueness

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H13Cl3N4O3

Molecular Weight

355.6 g/mol

IUPAC Name

1,1-dimethyl-3-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]urea

InChI

InChI=1S/C11H13Cl3N4O3/c1-17(2)10(19)16-9(11(12,13)14)15-7-4-3-5-8(6-7)18(20)21/h3-6,9,15H,1-2H3,(H,16,19)

InChI Key

KLSOBTYDYWNKQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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